![molecular formula C21H20FNO4 B271223 2-(4-Fluorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271223.png)
2-(4-Fluorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
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Overview
Description
2-(4-Fluorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPEP and is a derivative of pyrrolidinecarboxylate. In
Mechanism of Action
The mechanism of action of FPEP is not fully understood, but it is believed to be related to its interactions with GABA receptors. FPEP has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This leads to a reduction in neuronal excitability and can result in anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
FPEP has been shown to exhibit potent anticonvulsant and analgesic activities in animal models. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of FPEP is its ease of synthesis, which makes it a useful starting point for the development of new compounds. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on FPEP. One area of interest is the development of new pyrrolidinecarboxylate derivatives with enhanced biological activities. Another area of interest is the investigation of FPEP's potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of FPEP and its interactions with GABA receptors.
Synthesis Methods
The synthesis of FPEP involves the reaction of 1-(2-ethylphenyl)-5-oxo-2-pyrrolidinecarboxylic acid with 4-fluorophenylacetic anhydride in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The reaction takes place in a solvent such as dichloromethane or acetonitrile and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure FPEP.
Scientific Research Applications
FPEP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, FPEP has been shown to exhibit potent anticonvulsant and analgesic activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In drug discovery, FPEP has been used as a scaffold for the development of novel compounds with improved pharmacological properties. It has been shown to be a useful starting point for the synthesis of new pyrrolidinecarboxylate derivatives with enhanced biological activities.
In neuroscience, FPEP has been studied for its effects on the central nervous system. It has been shown to modulate the activity of GABA receptors, which are important targets for the treatment of anxiety and other neurological disorders.
properties
Product Name |
2-(4-Fluorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
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Molecular Formula |
C21H20FNO4 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20FNO4/c1-2-14-5-3-4-6-18(14)23-12-16(11-20(23)25)21(26)27-13-19(24)15-7-9-17(22)10-8-15/h3-10,16H,2,11-13H2,1H3 |
InChI Key |
YMDXKKQKAMHEPH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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